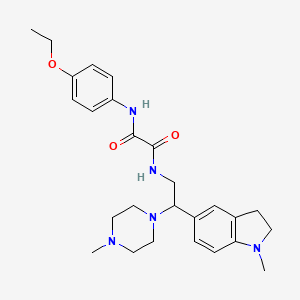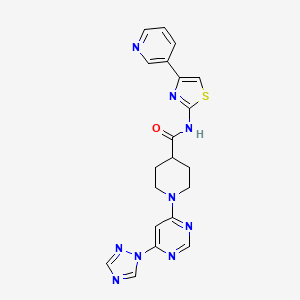![molecular formula C21H30N6O B2654136 N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide CAS No. 2197524-63-1](/img/structure/B2654136.png)
N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide” is a complex organic compound that likely contains a triazolopyridazine core . Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have attracted significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been synthesized via various synthetic approaches . For example, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its multiple functional groups. It likely contains a triazolopyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine .Aplicaciones Científicas De Investigación
Synthesis and Biochemical Impact
This compound is part of a family of triazolo-pyridazine-6-yl-substituted piperazines synthesized and evaluated for their potential as anti-diabetic drugs, specifically through Dipeptidyl peptidase-4 (DPP-4) inhibition. The synthesis process involves a two-step reaction starting from 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine with subsequent conjugation with corresponding secondary amines. These compounds, including variants like N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide, have shown strong inhibition potential through molecular docking and enzyme inhibition assays. They also exhibit significant antioxidant and insulinotropic activities, highlighting their therapeutic potential in managing diabetes and its complications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antitumor and Antimicrobial Activities
The structural framework of this compound is conducive to modifications leading to compounds with notable antitumor and antimicrobial activities. Studies have shown that certain derivations of this compound class can inhibit tumor growth and microbial proliferation. This is attributed to their ability to interact with biological targets in a manner that disrupts the normal function of cancer cells or pathogenic microorganisms, making them valuable in the development of new therapeutic agents (Riyadh, 2011).
Insecticidal Agents
Research has also extended into the application of compounds within the same family as this compound as potential insecticidal agents. Sulfonamide-bearing thiazole derivatives, for example, have demonstrated potent toxic effects against pests such as the cotton leafworm, Spodoptera littoralis. These findings underscore the compound's potential utility in agricultural pest management strategies, providing a basis for the development of new insecticides with specific action mechanisms (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-cycloheptyl-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c28-21(22-17-5-3-1-2-4-6-17)26-13-11-16(12-14-26)20-24-23-19-10-9-18(15-7-8-15)25-27(19)20/h9-10,15-17H,1-8,11-14H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZIGIGSYPVLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2654058.png)


![4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2654061.png)


![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2654065.png)




